molecular formula C15H12BrN3O B2380277 4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline CAS No. 162694-04-4

4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline

Cat. No.: B2380277
CAS No.: 162694-04-4
M. Wt: 330.185
InChI Key: JUIZNCSIAIJKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name

4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c16-12-6-8-13(9-7-12)17-10-14-18-19-15(20-14)11-4-2-1-3-5-11/h1-9,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIZNCSIAIJKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CNC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline typically involves the reaction of 4-bromoaniline with a suitable oxadiazole precursor. One common method involves the reaction of 4-bromoaniline with 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired product . The reaction conditions usually include refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform for several hours.

Chemical Reactions Analysis

4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The anticancer properties are believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline can be compared with other oxadiazole derivatives such as:

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